

Synthesis and Isotopic Purity of Vismodegib-d4: A Technical Guide

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Compound of Interest

Compound Name: *Vismodegib-d4*

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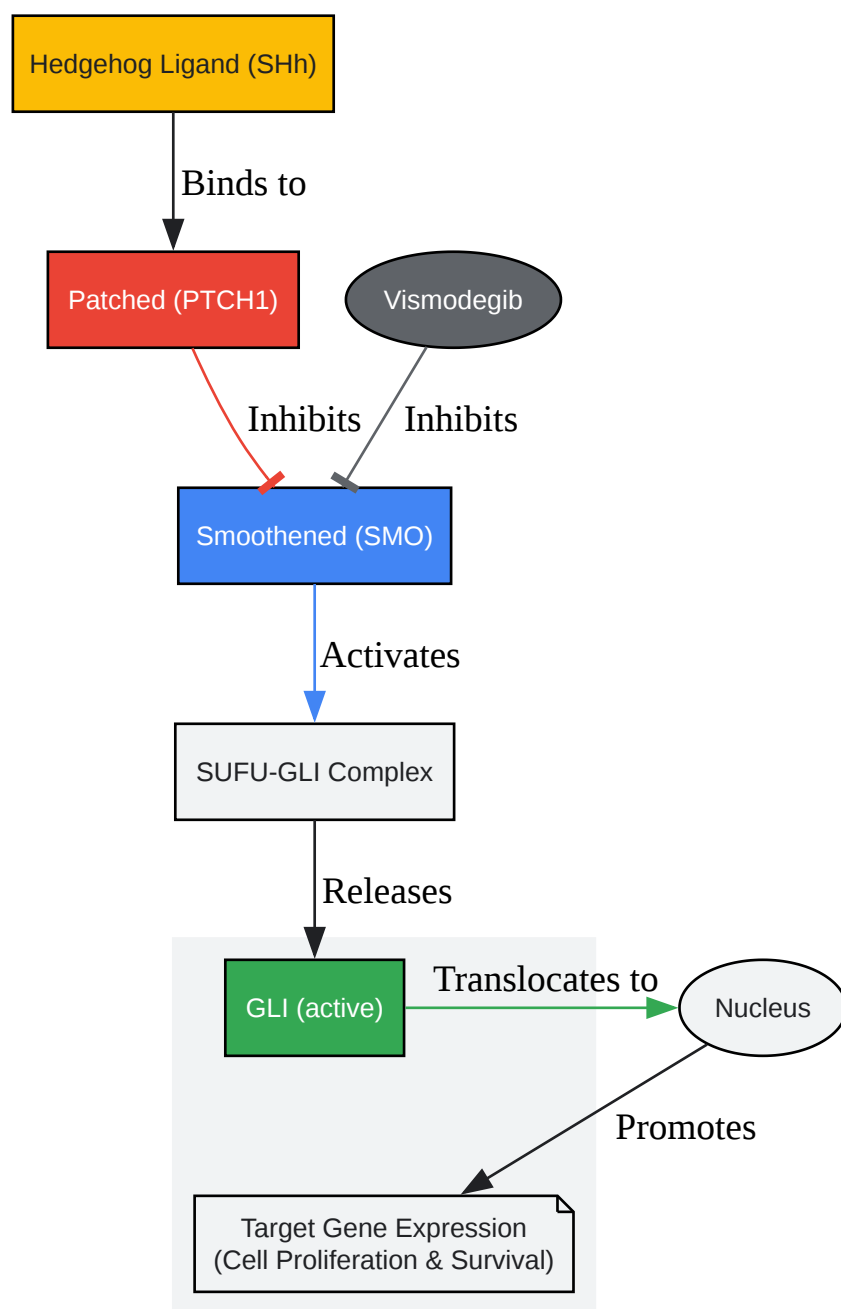
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of **Vismodegib-d4**, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Vismodegib is a first-in-class therapeutic agent approved for the treatment of advanced basal cell carcinoma.[1][2] It functions by inhibiting the Smoothed (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in this type of cancer.[3] [4] The introduction of deuterium at specific metabolically active sites in a drug molecule, a process known as deuteration, can potentially improve its pharmacokinetic properties.[5] This guide outlines a potential synthetic route to **Vismodegib-d4** and the analytical methodologies required to ascertain its isotopic purity.

The Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely inactive in adult tissues.^{[6][7]} In certain cancers, such as basal cell carcinoma, the pathway is reactivated, leading to uncontrolled cell proliferation.^{[7][8]}

The pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) binds to the Patched (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor.^{[1][3]} The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of GLI transcription factors. These transcription factors then induce the expression of target genes that promote cell growth and survival.^[4] Vismodegib inhibits this pathway by binding directly to the SMO protein, thereby preventing the downstream signaling cascade.^{[3][9]}



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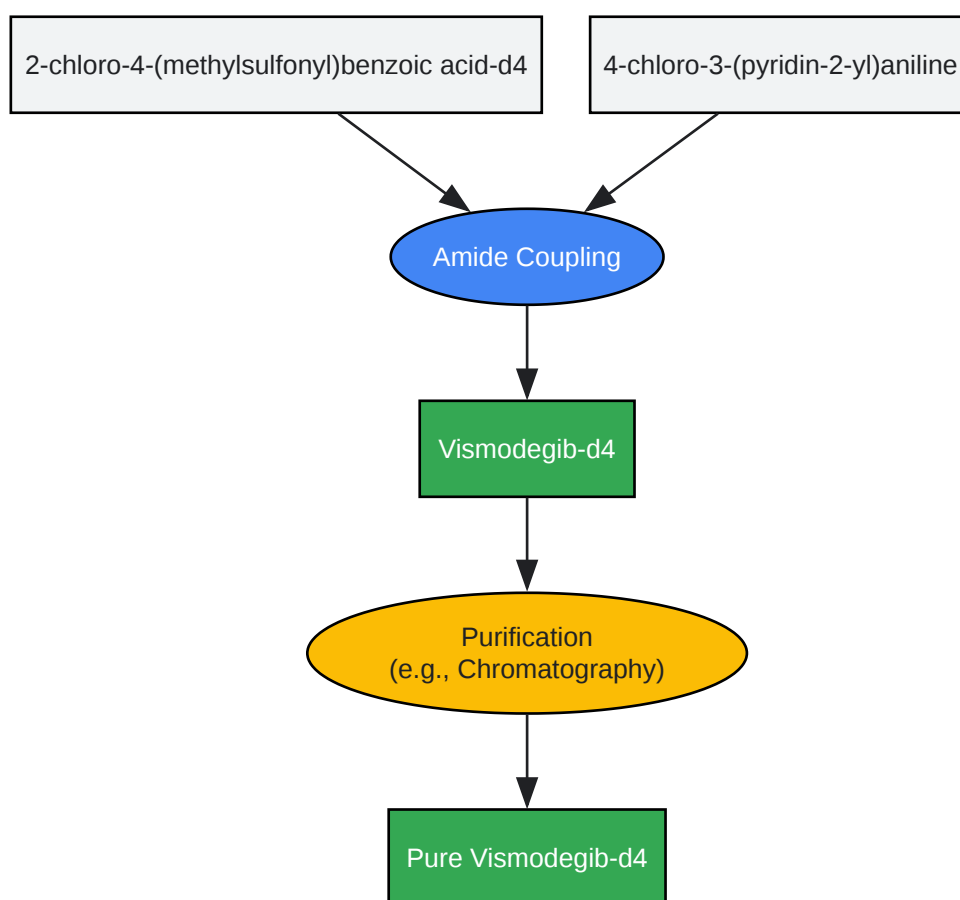
Caption: Hedgehog Signaling Pathway and Vismodegib Inhibition.

Synthesis of Vismodegib-d4

While specific literature detailing the synthesis of **Vismodegib-d4** is not readily available, a plausible synthetic route can be extrapolated from known methods for preparing Vismodegib

and its derivatives, incorporating a deuterated starting material.[10][11][12] The proposed synthesis involves a key amide coupling reaction.

A potential precursor for introducing the deuterium labels is a deuterated analog of 2-chloro-4-(methylsulfonyl)benzoic acid. For the purpose of this guide, we will assume the availability of 2-chloro-4-(methylsulfonyl)benzoic acid-d₄. The synthesis would then proceed via the coupling of this deuterated carboxylic acid with 4-chloro-3-(pyridin-2-yl)aniline.



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Caption: Proposed Synthetic Workflow for **Vismodegib-d₄**.

Experimental Protocol: Amide Coupling

Materials:

- 2-chloro-4-(methylsulfonyl)benzoic acid-d₄

- 4-chloro-3-(pyridin-2-yl)aniline
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 2-chloro-4-(methylsulfonyl)benzoic acid-d4 (1.0 eq) in DMF, add 4-chloro-3-(pyridin-2-yl)aniline (1.0 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
- Stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford **Vismodegib-d4**.

Isotopic Purity Analysis

The isotopic purity of the synthesized **Vismodegib-d4** is a critical parameter and can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. [16][17] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.

Table 1: Theoretical Isotopic Distribution for **Vismodegib-d4**

Isotopologue	Molecular Formula	Exact Mass (m/z) [M+H] ⁺
d0	C ₁₉ H ₁₅ Cl ₂ N ₂ O ₃ S ⁺	421.0178
d1	C ₁₉ H ₁₄ D ₁ Cl ₂ N ₂ O ₃ S ⁺	422.0241
d2	C ₁₉ H ₁₃ D ₂ Cl ₂ N ₂ O ₃ S ⁺	423.0304
d3	C ₁₉ H ₁₂ D ₃ Cl ₂ N ₂ O ₃ S ⁺	424.0367
d4	C ₁₉ H ₁₁ D ₄ Cl ₂ N ₂ O ₃ S ⁺	425.0429

Experimental Protocol: HRMS Analysis

Instrumentation:

- High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

Procedure:

- Prepare a standard solution of **Vismodegib-d4** in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Inject the sample into the LC-HRMS system.
- Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

- Extract the ion chromatograms for the $[M+H]^+$ ions of each isotopologue (d0 to d4).
- Integrate the peak areas for each isotopologue.
- Calculate the percentage of each isotopologue to determine the isotopic purity and distribution.

Table 2: Example Isotopic Purity Data from HRMS

Isotopologue	Peak Area	Relative Abundance (%)
d0	1,500	0.3
d1	4,000	0.8
d2	8,500	1.7
d3	25,000	5.0
d4	461,000	92.2
Total	500,000	100.0
Isotopic Purity (d4)	92.2%	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ^1H NMR and ^2H (Deuterium) NMR, can provide valuable information about the location and extent of deuteration.^{[13][18]} In the ^1H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium incorporation will be significantly diminished. Conversely, the ^2H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Table 3: Expected NMR Shifts for Vismodegib

Proton	Expected ^1H Chemical Shift (ppm)	Expected ^2H Chemical Shift (ppm)
Aromatic Protons	7.0 - 8.5	7.0 - 8.5
Methyl Protons	~3.2	~3.2

Note: The exact positions of deuteration in **Vismodegib-d4** would determine which signals are absent in the ^1H NMR and present in the ^2H NMR.

Conclusion

This technical guide outlines a potential pathway for the synthesis of **Vismodegib-d4** and provides detailed methodologies for the crucial analysis of its isotopic purity. The successful synthesis and characterization of deuterated active pharmaceutical ingredients like **Vismodegib-d4** are essential for the development of drugs with potentially improved pharmacokinetic profiles. The experimental protocols and analytical techniques described herein provide a foundational framework for researchers and scientists working in this area.

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